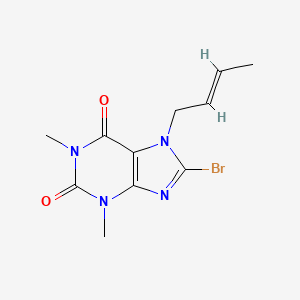
N'-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-nitrobenzylidene group attached to a pyrazole ring, which contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives (from reduction) and substituted derivatives (from nucleophilic substitution), which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
N’-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the chloro and nitro groups, play a crucial role in its binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4-Chloro-3-nitrobenzylidene)acetohydrazide
- N’-(4-Chloro-3-nitrobenzylidene)-4-hydroxybenzohydrazide
- N’-(4-Chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide
Uniqueness
N’-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H10ClN5O3 |
|---|---|
Peso molecular |
307.69 g/mol |
Nombre IUPAC |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10ClN5O3/c1-7-4-10(16-15-7)12(19)17-14-6-8-2-3-9(13)11(5-8)18(20)21/h2-6H,1H3,(H,15,16)(H,17,19)/b14-6+ |
Clave InChI |
NXUDHJRUBRROAI-MKMNVTDBSA-N |
SMILES isomérico |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[N-(2-methylphenyl)acetamido]acetic acid](/img/structure/B11982696.png)
![9-Chloro-5-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11982697.png)
![2-[(4-iodophenyl)amino]-3-{(E)-[(4-iodophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11982710.png)

![N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11982719.png)

![4-ethyl-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B11982732.png)
![4-benzyl-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11982739.png)
![2-{(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-(4-methoxyphenyl)acetamide](/img/structure/B11982747.png)
![9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11982754.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11982756.png)


